molecular formula C12H22ClN B562215 Memantine-d6 Hydrochloride CAS No. 1189713-18-5

Memantine-d6 Hydrochloride

Cat. No.: B562215
CAS No.: 1189713-18-5
M. Wt: 221.802
InChI Key: LDDHMLJTFXJGPI-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Memantine-d6 Hydrochloride is a deuterated form of Memantine Hydrochloride, where six hydrogen atoms are replaced by deuterium. Memantine Hydrochloride is an N-methyl-D-aspartate receptor antagonist used primarily in the treatment of Alzheimer’s disease. The deuterated version, this compound, is often used in scientific research as an internal standard for the quantification of Memantine by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Memantine Hydrochloride typically starts from 1,3-dimethyl-adamantane. A simplified two-step procedure involves:

Industrial Production Methods: Industrial production methods for Memantine Hydrochloride involve similar steps but are optimized for higher yields and scalability. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Memantine-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.

    Reduction: Reduction reactions are less common due to the stability of the adamantane structure.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted adamantane derivatives .

Scientific Research Applications

Pharmacokinetic Studies

Memantine-d6 hydrochloride is extensively used in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion of memantine. Its role as an internal standard allows for accurate quantification in biological matrices.

  • Case Study : A study developed a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for quantifying memantine in human plasma. Memantine-d6 was used as an internal standard, demonstrating high precision and accuracy with a linear dynamic range from 50.00 to 50000.00 pg/ml .
ParameterValue
Intra-day precision2.1–3.7%
Inter-day precision1.4–7.8%
Mean recovery (memantine)86.07 ± 6.87%
Mean recovery (memantine-d6)80.31 ± 5.70%

Bioequivalence Studies

This compound is crucial in bioequivalence studies that compare different formulations of memantine.

  • Case Study : A bioequivalence study showed that a new dry syrup formulation of memantine hydrochloride was equivalent to the film-coated tablet formulation under fasting conditions. The geometric least square mean ratios for maximum concentration (C_max) and area under the curve (AUC) were within the acceptable range .
FormulationC_max RatioAUC Ratio
Test vs Reference0.981 (0.943–1.020)0.978 (0.955–1.001)

Therapeutic Efficacy Studies

Research has explored the broader therapeutic effects of memantine beyond Alzheimer's disease, including its impact on mood disorders and psychotic conditions.

  • Case Study : An observational study involving over 312,000 patients found significant protective associations between memantine use and various mental health outcomes, suggesting its potential utility in treating mood disorders and substance use disorders .
Disease CategoryOutcomes Assessed
Mental Disorders28 outcomes
Substance Use Disorders24 outcomes

Mechanism of Action

Memantine-d6 Hydrochloride, like Memantine, acts as an N-methyl-D-aspartate receptor antagonist. It blocks the effects of glutamate, a neurotransmitter in the brain, which leads to neuronal excitability and excessive stimulation in Alzheimer’s disease. By inhibiting the persistent activation of NMDA receptors, Memantine helps to moderate the neurotoxicity associated with Alzheimer’s disease .

Comparison with Similar Compounds

    Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

    Rimantadine: Similar to Amantadine, used as an antiviral agent.

    Tromantadine: An antiviral agent with a similar structure.

    Adapalene: Used in the treatment of acne vulgaris.

    Saxagliptin and Vildagliptin: Used as antidiabetic agents

Uniqueness: Memantine-d6 Hydrochloride is unique due to its deuterated form, which provides advantages in analytical applications, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and as an internal standard in mass spectrometry .

Biological Activity

Memantine-d6 Hydrochloride is a deuterated derivative of Memantine, a well-established N-Methyl-D-Aspartate (NMDA) receptor antagonist. This compound is primarily utilized in research to study the pharmacological properties of Memantine while minimizing interference from natural isotopes in biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₂₂ClN
  • CAS Number : 1189713-18-5
  • Type : NMDA receptor antagonist

This compound functions by blocking NMDA receptors, which are critical for synaptic plasticity and memory function. By inhibiting excessive glutamate activity, it helps protect neurons from excitotoxicity, a process that can lead to neurodegenerative diseases such as Alzheimer's disease (AD) .

Biological Activity

Memantine-d6 itself does not exhibit inherent biological activity; rather, it serves as an internal standard in mass spectrometry for quantifying Memantine levels in biological samples. However, its role as a deuterated compound allows for more precise studies regarding the pharmacokinetics and interactions of Memantine without interference from naturally occurring isotopes .

In Vitro Studies

Research indicates that Memantine-d6 can effectively inhibit NMDA-induced currents in neuronal cells. For instance, at a concentration of 12 µM, it blocked NMDA-induced currents by 90% in rat retinal ganglion cells . This inhibition is crucial for understanding how Memantine protects against excitotoxic neuronal death.

In Vivo Studies

In animal models, memantine has been shown to restore protein phosphatase 2A (PP2A) activity and decrease levels of amyloid-beta (Aβ) in the hippocampus and cerebral cortex. These effects are significant because Aβ accumulation is a hallmark of Alzheimer's pathology . Specifically, administration of memantine (2 mg/kg) has been linked to improvements in spatial learning and memory deficits in models of AD .

Research Findings and Case Studies

Numerous studies have evaluated the efficacy and safety of memantine in various neurodegenerative conditions:

  • Wernicke-Korsakoff Syndrome : A small study involving 16 patients demonstrated statistically significant improvements in cognitive measures after memantine treatment .
  • Alzheimer's Disease : In a placebo-controlled trial with 166 participants, administering memantine at a dose of 10 mg/day for 12 weeks resulted in significant global and functional improvements, although no behavioral changes were noted .
  • Pharmacokinetics : A study on the pharmacokinetics of memantine reported that it reaches maximum concentration within 3-8 hours post-administration, with an elimination half-life of approximately 60-70 hours . The drug is primarily excreted through the kidneys with minimal hepatic metabolism.

Comparative Analysis

The following table summarizes the properties and mechanisms of various NMDA receptor antagonists compared to Memantine-d6:

Compound NameStructure TypeMechanism of ActionUnique Features
MemantineNMDA receptor antagonistBlocks NMDA receptor activityNon-deuterated form
DextromethorphanOpioid derivativeNMDA antagonist; sigma receptor agonistAnalgesic properties
KetamineNMDA receptor antagonistRapid antidepressant effects; blocks NMDA receptorsUsed clinically for depression
AmantadineAntiviral agentNMDA receptor antagonist; increases dopamine releasePrimarily antiviral activity
Memantine-d6Deuterated formBlocks NMDA receptor activityAllows for precise pharmacokinetic studies

Q & A

Basic Research Questions

Q. How is Memantine-d6 Hydrochloride synthesized and validated for research use?

this compound is synthesized by replacing six hydrogen atoms in the parent compound (Memantine HCl) with deuterium at specific methyl groups. Validation involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>97% deuterium incorporation) and structural integrity. Quantitative methods like reverse-phase HPLC coupled with UV detection or tandem mass spectrometry (LC-MS/MS) are used to verify chemical stability and absence of impurities .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard due to its sensitivity and specificity. For example, a validated method uses a C18 column with a mobile phase of methanol and ammonium formate (pH 3.5). This compound is detected via multiple reaction monitoring (MRM) transitions (e.g., m/z 221.1 → 146.1 for quantification). Method validation parameters include linearity (50–5000 pg/mL), intra-day precision (<10% CV), and recovery (>85%) using deuterated analogs as internal standards .

Q. How should researchers design in vitro experiments to study NMDA receptor antagonism using this compound?

Use primary neuronal cultures or transfected HEK293 cells expressing human NMDA receptors. Pre-incubate cells with Memantine-d6 (1–10 µM) to assess non-competitive inhibition via patch-clamp electrophysiology. Compare IC50 values to non-deuterated Memantine HCl to evaluate isotopic effects on receptor binding kinetics. Include negative controls (vehicle-only) and positive controls (e.g., MK-801) .

Advanced Research Questions

Q. How does deuteration affect the metabolic stability of this compound compared to its non-deuterated counterpart?

Deuteration slows hepatic metabolism by inhibiting cytochrome P450 (CYP) enzymes, particularly CYP2B6. In vitro assays using human liver microsomes show a 2.3-fold increase in half-life (t½) for Memantine-d6 versus Memantine HCl. Kinetic isotope effects (KIE) are calculated using substrate depletion rates, with deuterium substitution reducing Vmax by 40% without altering Km .

Q. What strategies optimize the use of this compound as an internal standard in pharmacokinetic studies?

Co-administer Memantine-d6 with the non-deuterated drug in animal models (e.g., Sprague-Dawley rats) to correct for matrix effects. Use a stable isotope dilution assay (SIDA) with a deuterium-labeled internal standard to minimize ion suppression in MS. Validate cross-reactivity by spiking plasma samples with both compounds and confirming distinct MRM transitions .

Q. How can researchers resolve discrepancies in NMDA receptor affinity data between this compound and Memantine HCl?

Discrepancies may arise from isotopic effects on binding kinetics. Perform Schild analysis using increasing concentrations of glutamate/glycine agonists to determine if deuteration alters non-competitive inhibition. Radioligand binding assays (e.g., [³H]-MK-801 displacement) with synaptic membrane preparations can quantify changes in Kd and Bmax. Control for batch-to-batch variability in deuterated synthesis .

Q. What experimental designs mitigate batch-dependent variability in deuterated Memantine formulations?

Implement orthogonal analytical methods:

  • Thermogravimetric analysis (TGA) to assess hygroscopicity differences.
  • X-ray diffraction (XRD) to confirm crystalline structure consistency.
  • In vitro dissolution testing (pH 1.2–6.8 buffers) to compare release profiles. Adjust granulation parameters (e.g., excipient ratios) if variability exceeds ±5% .

Q. Methodological Best Practices

  • Metabolic Pathway Analysis : Use hepatocyte incubations with Memantine-d6 and UPLC-QTOF-MS to identify deuterium-retaining metabolites, confirming metabolic soft spots .
  • Receptor Binding Assays : Combine electrophysiology with molecular docking simulations to map deuterium-induced conformational changes in NMDA receptor subunits .
  • Data Contradiction Resolution : Apply Bland-Altman plots to compare inter-laboratory affinity measurements, ensuring calibration with NIST-traceable reference standards .

Properties

IUPAC Name

(3R,5S)-3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/t9?,10-,11+,12?;/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHMLJTFXJGPI-XJAKYWJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.